molecular formula C15H22N4O3 B2844799 methyl 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-5-oxopentanoate CAS No. 2034293-95-1

methyl 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-5-oxopentanoate

Cat. No.: B2844799
CAS No.: 2034293-95-1
M. Wt: 306.366
InChI Key: WKTZWCFRVCCKFA-UHFFFAOYSA-N
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Description

Methyl 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-5-oxopentanoate is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-5-oxopentanoate typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can target the triazole ring or the ester group.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be used to study enzyme interactions or as a ligand in binding studies due to its triazole ring, which is known for its bioactivity.

Medicine

Medicinally, the compound could be explored for its potential as a drug candidate. The triazole ring is a common motif in pharmaceuticals due to its stability and ability to interact with biological targets.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-5-oxopentanoate would depend on its specific application. Generally, the triazole ring can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The pyrrolidine ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-5-oxopentanoate
  • Methyl 5-(3-(4-methyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-5-oxopentanoate

Uniqueness

Methyl 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-5-oxopentanoate is unique due to the presence of the cyclopropyl group on the triazole ring. This cyclopropyl group can influence the compound’s steric and electronic properties, potentially enhancing its biological activity and selectivity compared to similar compounds.

Properties

IUPAC Name

methyl 5-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-22-15(21)4-2-3-14(20)18-8-7-12(9-18)19-10-13(16-17-19)11-5-6-11/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTZWCFRVCCKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)N1CCC(C1)N2C=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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